molecular formula C28H31N5O4S B2611085 4-ethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3,5-dimethylbenzene-1-sulfonamide CAS No. 946269-87-0

4-ethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2611085
CAS No.: 946269-87-0
M. Wt: 533.65
InChI Key: GRCQPCNSIGMSPT-UHFFFAOYSA-N
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Description

The compound 4-ethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a complex heterocyclic architecture. Key structural elements include:

  • Sulfonamide core: A benzene ring substituted with ethoxy (4-position), two methyl groups (3,5-positions), and a sulfonamide group (-SO₂NH-).
  • Pyrimidine linkage: The sulfonamide nitrogen connects to a phenyl group, which is further bonded to a 6-methylpyrimidin-2-yl moiety.
  • Methoxyphenyl substituent: The pyrimidine ring bears a 4-methoxyphenylamino group at the 4-position.

Properties

IUPAC Name

4-ethoxy-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O4S/c1-6-37-27-18(2)15-25(16-19(27)3)38(34,35)33-23-9-7-22(8-10-23)31-28-29-20(4)17-26(32-28)30-21-11-13-24(36-5)14-12-21/h7-17,33H,6H2,1-5H3,(H2,29,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCQPCNSIGMSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction route, where secondary amines are synthesized via the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to the one have shown promise in targeting specific pathways involved in tumor growth. The presence of the pyrimidine structure allows for potential inhibition of kinases associated with cancer cell proliferation. For instance, studies on pyrimidine derivatives have demonstrated their efficacy in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by modulating immune responses. Inhibitors of the MTH1 enzyme, related to the compound's structure, have been studied for their ability to reduce inflammatory markers in autoimmune diseases . This suggests that the compound could be explored for therapeutic use in conditions such as rheumatoid arthritis or lupus.

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. The sulfonamide group in this compound may confer similar effects, making it a candidate for developing new antibiotics. Its effectiveness can be evaluated against various bacterial strains to determine its potential as a therapeutic agent .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Research has shown that sulfonamides can inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes . This opens avenues for applications in treating conditions like Alzheimer's disease through cholinergic modulation.

Case Study 1: Inhibition of Cancer Cell Lines

A study published in a peer-reviewed journal investigated the effects of pyrimidine derivatives on cancer cell lines. The results indicated that compounds with similar structures to 4-ethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3,5-dimethylbenzene-1-sulfonamide exhibited significant cytotoxicity against breast cancer cells, suggesting a pathway for further development into anticancer therapeutics .

Case Study 2: Anti-inflammatory Mechanisms

In another research initiative, a series of pyrimidine-based compounds were tested for their ability to modulate inflammatory cytokines in vitro. The findings revealed that certain derivatives could effectively reduce levels of TNF-alpha and IL-6, markers associated with inflammation, indicating potential therapeutic applications in chronic inflammatory diseases .

Data Tables

Application AreaMechanism of ActionReferences
Cancer TreatmentInduction of apoptosis and cell cycle arrest
Anti-inflammatory EffectsModulation of immune response and cytokine production
Antimicrobial ActivityInhibition of bacterial growth via sulfonamide action
Enzyme InhibitionTargeting carbonic anhydrase and acetylcholinesterase

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

N-(4-Methoxyphenyl)benzenesulfonamide ()

Structure: Simpler sulfonamide with a benzene ring directly linked to a 4-methoxyphenylamino group. Key Differences:

  • Lacks the pyrimidine ring and ethoxy/methyl substituents on the benzene core.
  • Simpler synthesis route focused on sulfonamide bioactivity studies.
    Research Context :
  • Crystal structures of related compounds (e.g., 4-amino-N-(4-methoxyphenyl)benzenesulfonamide) highlight the role of hydrogen bonding in stabilizing sulfonamide conformations, which may influence solubility and binding interactions .

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

Structure : Features a pyrazolo-pyrimidine core fused with a chromene ring and fluorophenyl groups, linked to a sulfonamide.
Key Differences :

  • Incorporates a pyrazolo-pyrimidine instead of a simple pyrimidine.
  • Data Comparison:
  • Melting Point: 175–178°C (vs.
  • Molecular Weight : 589.1 g/mol (higher than the target compound due to fluorinated chromene and pyrazolo groups).
    Synthesis : Uses palladium-catalyzed cross-coupling, similar to methodologies for complex heterocycles .

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide (923244-17-1, )

Structure : Shares the pyrimidine-sulfonamide backbone but differs in substituents:

  • Pyrimidine: 4-diethylamino (vs. 4-methoxyphenylamino in the target).
  • Benzene : 5-methoxy and 2,4-dimethyl (vs. 4-ethoxy and 3,5-dimethyl).
    Implications :
  • Diethylamino groups may enhance basicity and membrane permeability compared to methoxyphenyl substituents.
  • Methoxy and methyl positions could alter steric effects in target binding .

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (923216-86-8, )

Structure : Similar to ’s compound but with a single methoxy group on the benzene ring.
Key Differences :

  • Lacks the ethoxy and 3,5-dimethyl substituents of the target compound.

Structural and Functional Analysis Table

Compound Name/ID Pyrimidine Substituent Benzene Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound 4-(4-methoxyphenylamino)-6-methyl 4-ethoxy, 3,5-dimethyl Not reported Not reported High structural complexity, potential for diverse bioactivity
N-(4-Methoxyphenyl)benzenesulfonamide () None None (simple sulfonamide) ~261.3 Not reported Simpler structure, crystallography studied
4-(pyrazolo-pyrimidinyl)-N-methylbenzenesulfonamide () Pyrazolo-pyrimidine N-methyl 589.1 175–178 Fluorinated chromene, kinase inhibitor candidate
923244-17-1 () 4-diethylamino-6-methyl 5-methoxy, 2,4-dimethyl Not reported Not reported Enhanced basicity, synthetic versatility
923216-86-8 () 4-diethylamino-6-methyl 4-methoxy Not reported Not reported Streamlined substituents for optimization

Biological Activity

The compound 4-ethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-3,5-dimethylbenzene-1-sulfonamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : The compound features a sulfonamide group, which is known for its diverse biological activities.
  • Substituents : It includes an ethoxy group and a methoxyphenyl moiety, contributing to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, potentially leading to therapeutic effects in various diseases.
  • Receptor Modulation : The presence of the pyrimidine and phenyl groups may influence receptor binding and modulation, affecting cellular signaling pathways.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological properties:

  • Antitumor Activity : Some sulfonamide derivatives have shown effectiveness against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : Compounds with methoxy and ethoxy substitutions often demonstrate anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor effects of similar sulfonamide derivatives. The results indicated that these compounds could significantly inhibit the growth of various cancer cell lines, including breast and colon cancers. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Study 2: Anti-inflammatory Properties

In another study focusing on anti-inflammatory effects, a series of sulfonamide compounds were tested for their ability to inhibit TNF-alpha production in macrophages. The results showed that certain derivatives effectively reduced inflammation markers, suggesting potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in TNF-alpha production
Enzyme InhibitionInhibition of specific enzymes

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the core structure significantly affect biological activity. For instance:

  • Methoxy Substitution : Enhances lipophilicity and bioavailability.
  • Ethoxy Group : Contributes to improved receptor binding affinity.

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